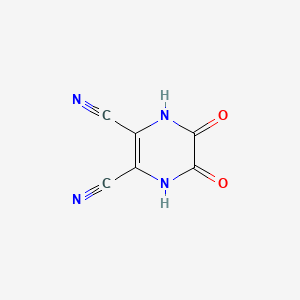

1,4,5,6-Tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile

Numéro de catalogue B1221820

Poids moléculaire: 162.11 g/mol

Clé InChI: OTVDGBINMCDFTF-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US08742107B1

Procedure details

FIG. 13 shows the reaction pathway. This reaction should be carried out in a fume hood. In a 500 mL round-bottomed flask with a 24/40 ground-glass joint attached to an efficient reflux condenser and under a nitrogen atmosphere, a magnetically stirred slurry consisting of 8.10 g (0.050 mol) of 1,4,5,6-tetrahydro-5,6-dioxo-2,3-pyrazinedicarbonitrile, 4.0 mL of dimethylformamide 306 and 160 mL of thionyl chloride 1301 was heated. Gas evolution began at ca. 62° [SO2 & HCl gasses evolved]. After about 3.5 hours, the solid had dissolved and the temperature had risen to 70°. After cooling to room temperature, a Dry Ice/acetone bath was applied until the temperature of the reaction medium was −65°. The crystals which formed were collected by rapid filtration of the cold slurry through a sintered-glass filter under a nitrogen blanket. The solid was washed twice with 150-ml portions of cold diethyl ether and air-dried to give 7 g (70%) of 2,3-dichloro-5,6-dicyanopyrazine 301, mp 180-182°. Crystallization of the product may be accomplished if dark, from ˜50 mL of chloroform with carbon treatment to give 5.5 g of purified product.

Quantity

8.1 g

Type

reactant

Reaction Step One

Yield

70%

Identifiers

|

REACTION_CXSMILES

|

O=[C:2]1[C:7](=O)[NH:6][C:5]([C:9]#[N:10])=[C:4]([C:11]#[N:12])[NH:3]1.S(Cl)([Cl:15])=O.[ClH:17]>CN(C)C=O>[Cl:17][C:2]1[C:7]([Cl:15])=[N:6][C:5]([C:9]#[N:10])=[C:4]([C:11]#[N:12])[N:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8.1 g

|

|

Type

|

reactant

|

|

Smiles

|

O=C1NC(=C(NC1=O)C#N)C#N

|

Step Two

|

Name

|

|

|

Quantity

|

160 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 500 mL round-bottomed flask with a 24/40 ground-glass joint attached to an efficient reflux condenser and under a nitrogen atmosphere

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

began at ca. 62°

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the solid had dissolved

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had risen to 70°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a Dry Ice/acetone bath was applied until the temperature of the reaction medium

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was −65°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystals which formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

were collected by rapid filtration of the cold slurry through a sintered-glass

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter under a nitrogen blanket

|

WASH

|

Type

|

WASH

|

|

Details

|

The solid was washed twice with 150-ml portions of cold diethyl ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dried

|

Outcomes

Product

Details

Reaction Time |

3.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=NC(=C(N=C1Cl)C#N)C#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 7 g | |

| YIELD: PERCENTYIELD | 70% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |